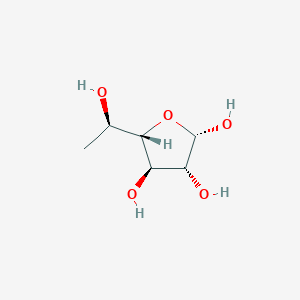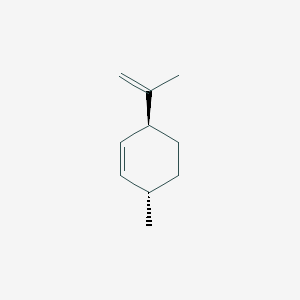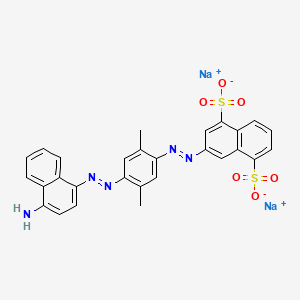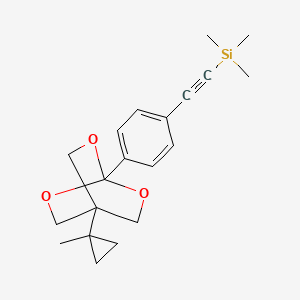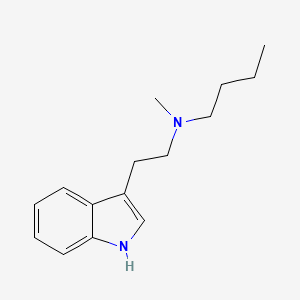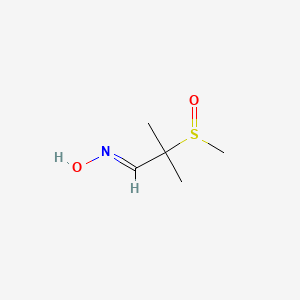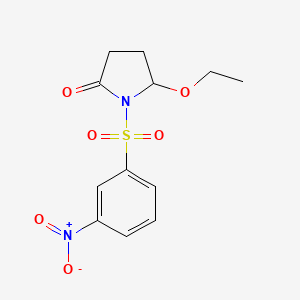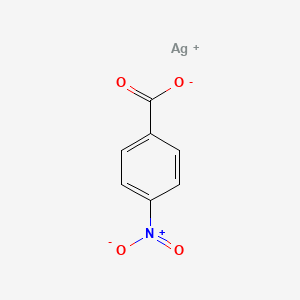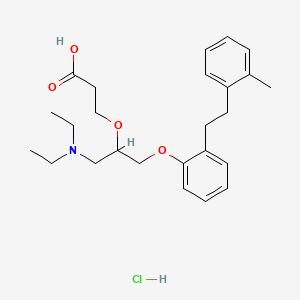
Propanoic acid, 3-(1-((diethylamino)methyl)-2-(2-(2-(2-methylphenyl)ethyl)phenoxy)ethoxy)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 3-(1-((diethylamino)methyl)-2-(2-(2-(2-methylphenyl)ethyl)phenoxy)ethoxy)-, hydrochloride is a complex organic compound. It is characterized by its intricate molecular structure, which includes a propanoic acid backbone, a diethylamino group, and a phenoxyethoxy moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(1-((diethylamino)methyl)-2-(2-(2-(2-methylphenyl)ethyl)phenoxy)ethoxy)-, hydrochloride typically involves multiple steps:
Formation of the Phenoxyethoxy Intermediate: This step involves the reaction of a phenol derivative with an ethylene oxide derivative under basic conditions to form the phenoxyethoxy intermediate.
Introduction of the Diethylamino Group: The intermediate is then reacted with diethylamine in the presence of a suitable catalyst to introduce the diethylamino group.
Formation of the Propanoic Acid Derivative: The final step involves the reaction of the diethylamino intermediate with a propanoic acid derivative under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl and ethyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions could target the carbonyl group in the propanoic acid moiety, potentially forming alcohol derivatives.
Substitution: The compound may undergo substitution reactions, especially at the diethylamino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicine, the compound could be investigated for its pharmacological properties, including potential therapeutic effects or as a lead compound for drug development.
Industry
In industry, the compound might be used in the development of new materials or as a specialty chemical in various applications.
Mechanism of Action
The mechanism of action of propanoic acid, 3-(1-((diethylamino)methyl)-2-(2-(2-(2-methylphenyl)ethyl)phenoxy)ethoxy)-, hydrochloride would depend on its specific biological target. Generally, such compounds might interact with receptors or enzymes, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid derivatives: Compounds with similar propanoic acid backbones.
Phenoxyethoxy derivatives: Compounds containing the phenoxyethoxy moiety.
Diethylamino derivatives: Compounds with the diethylamino group.
Uniqueness
What sets this compound apart is the combination of these functional groups in a single molecule, which may confer unique chemical and biological properties
Properties
CAS No. |
86819-31-0 |
|---|---|
Molecular Formula |
C25H36ClNO4 |
Molecular Weight |
450.0 g/mol |
IUPAC Name |
3-[1-(diethylamino)-3-[2-[2-(2-methylphenyl)ethyl]phenoxy]propan-2-yl]oxypropanoic acid;hydrochloride |
InChI |
InChI=1S/C25H35NO4.ClH/c1-4-26(5-2)18-23(29-17-16-25(27)28)19-30-24-13-9-8-12-22(24)15-14-21-11-7-6-10-20(21)3;/h6-13,23H,4-5,14-19H2,1-3H3,(H,27,28);1H |
InChI Key |
YTKXMQRDOMZLHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(COC1=CC=CC=C1CCC2=CC=CC=C2C)OCCC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


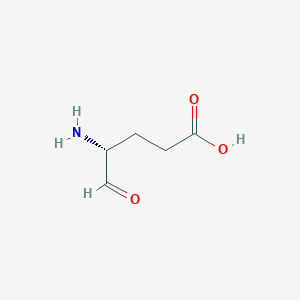
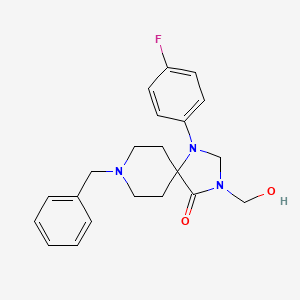
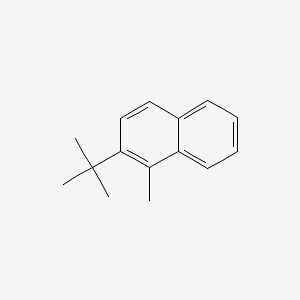
![Heptadecafluoro-1-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]nonene](/img/structure/B12707349.png)
